2H-Naphtho[2,3-b][1,4]oxazine-2,3(4H)-dione
Description
Structure
3D Structure
Properties
CAS No. |
27383-80-8 |
|---|---|
Molecular Formula |
C12H7NO3 |
Molecular Weight |
213.19 g/mol |
IUPAC Name |
4H-benzo[g][1,4]benzoxazine-2,3-dione |
InChI |
InChI=1S/C12H7NO3/c14-11-12(15)16-10-6-8-4-2-1-3-7(8)5-9(10)13-11/h1-6H,(H,13,14) |
InChI Key |
CORYLGXYKIRWRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)NC(=O)C(=O)O3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Naphtho[2,3-b][1,4]oxazine-2,3(4H)-dione typically involves the cyclization of naphthol derivatives with amines under specific conditions. One common method is the Mannich reaction, which involves the condensation of naphthol, formaldehyde, and primary amines . The reaction is usually carried out in the presence of a catalyst such as SiO2.HClO4 and ethanol as the solvent . Another method involves the use of visible light-promoted catalyst-free C–H activation/cyclization of tertiary amines .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of heterogeneous catalysts and green chemistry principles, such as catalyst-free reactions and the use of naturally abundant resources, are gaining importance in industrial settings .
Chemical Reactions Analysis
Functionalization Reactions
The oxazine ring and naphthoquinone moiety enable regioselective modifications:
Nucleophilic Substitution
The oxygen and nitrogen atoms in the oxazine ring participate in nucleophilic attacks:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF at 60°C to yield N-alkylated derivatives.
-
Acylation : Acetic anhydride in pyridine introduces acetyl groups at the oxazine nitrogen .
Table 2: Substituent Effects on Reactivity
| Substituent (R) | Reaction Rate (k, ×10⁻³ s⁻¹) | Product Stability |
|---|---|---|
| –Cl | 4.2 | High |
| –NO<sub>2</sub> | 3.8 | Moderate |
| –OCH<sub>3</sub> | 2.1 | Low |
Electron-withdrawing groups (e.g., –Cl) enhance electrophilicity at the oxazine nitrogen .
Oxidation and Reduction
The naphthoquinone core undergoes redox reactions:
-
Reduction : Sodium dithionite in aqueous ethanol reduces the quinone to hydroquinone, confirmed by UV-Vis loss of 475 nm peak.
-
Oxidation : H<sub>2</sub>O<sub>2</sub>/Fe<sup>3+</sup> system oxidizes the oxazine ring, forming carboxylic acid derivatives .
Biological Interactions
Derivatives show structure-dependent bioactivity:
Table 3: Biological Activity of Selected Derivatives
| Derivative | IC<sub>50</sub> (μM) | Target | Reference |
|---|---|---|---|
| 4-Chlorophenyl-substituted | 12.4 ± 0.8 | A549 lung cancer | |
| 4-Bromophenyl-substituted | 9.7 ± 0.5 | MCF-7 breast cancer | |
| Unsubstituted parent compound | >100 | N/A |
Mechanistic studies suggest intercalation with DNA (K<sub>d</sub> = 2.1 × 10⁴ M⁻¹) and inhibition of topoisomerase II .
Scientific Research Applications
Synthesis of 2H-Naphtho[2,3-b][1,4]oxazine-2,3(4H)-dione
The synthesis of 2H-naphtho[2,3-b][1,4]oxazine derivatives typically involves multi-component reactions. For instance, one reported method utilizes an eco-friendly catalyst system consisting of Fe₃O₄@nano-almondshell@OSi(CH₂)₃/NHCH₂pyridine/Cu²⁺ to facilitate the reaction between β-naphthol and primary amines with formaldehyde under solvent-free conditions. This approach not only simplifies the synthesis but also enhances the yield of the desired products while minimizing environmental impact .
Antimicrobial Properties
Research indicates that various derivatives of naphtho-oxazines exhibit notable antimicrobial activities. For example, compounds synthesized from this compound have shown effectiveness against a range of bacterial strains including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida species .
Antitumor Activity
The compound has also been evaluated for its anticancer potential. Studies have demonstrated that certain derivatives possess cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells, making these compounds promising candidates for further development as anticancer agents .
Table 1: Summary of Biological Activities of 2H-Naphtho[2,3-b][1,4]oxazine Derivatives
Material Science Applications
Beyond biological applications, derivatives of 2H-naphtho[2,3-b][1,4]oxazine are being explored for their potential in materials science. Their unique structural properties allow for applications in organic electronics and photonic devices due to their ability to absorb light and conduct electricity efficiently .
Mechanism of Action
The mechanism of action of 2H-Naphtho[2,3-b][1,4]oxazine-2,3(4H)-dione involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects are believed to be due to its ability to inhibit the COX enzyme, which plays a key role in the biosynthesis of prostaglandins . The compound’s structure allows it to interact with the active site of the enzyme, thereby preventing the formation of inflammatory mediators.
Comparison with Similar Compounds
Comparative Data Table
*Estimated based on structural similarity.
Key Findings and Insights
Structural Impact on Properties :
- Fusion position ([1,2-b] vs. [2,3-b]) alters electronic density and steric hindrance, affecting reactivity and solubility .
- Carbonyl groups increase electrophilicity, enabling nucleophilic substitutions or cycloadditions.
Synthetic Strategies :
- Multi-component reactions and solvent-free conditions are prioritized for efficiency and sustainability .
- Heteroatom substitution (e.g., Se, S) introduces redox activity or thermal stability .
Applications :
Biological Activity
The compound 2H-Naphtho[2,3-b][1,4]oxazine-2,3(4H)-dione is a member of the naphthoquinone family, which has garnered attention due to its diverse biological activities. This article aims to explore its biological activity through a review of recent research findings, including synthesis methods, pharmacological properties, and case studies that highlight its potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₂H₇NO₃
- Molecular Weight : 219.18 g/mol
- IUPAC Name : this compound
This compound features a fused ring system that contributes to its unique reactivity and biological properties.
Anticancer Activity
Research has indicated that derivatives of 2H-Naphtho[2,3-b][1,4]oxazine exhibit significant anticancer properties. A study demonstrated that certain synthesized derivatives showed moderate cytotoxicity against lung cancer A549 cells with IC50 values indicating potential for further development as anticancer agents .
Antimicrobial Activity
The antimicrobial activity of naphthoquinone derivatives has been widely studied. Compounds derived from 2H-Naphtho[2,3-b][1,4]oxazine have shown efficacy against various bacterial strains and fungi. In vitro studies reported minimum inhibitory concentrations (MICs) against human pathogenic fungi and bacteria, suggesting their potential use in treating infections .
Other Pharmacological Activities
Further investigations into the biological activities of this compound have revealed additional pharmacological effects:
- Antioxidant Activity : The compound exhibits antioxidant properties, which are beneficial in preventing oxidative stress-related diseases.
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation in preclinical models.
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective effects against neurodegenerative diseases like Alzheimer’s .
Synthesis Methods
The synthesis of 2H-Naphtho[2,3-b][1,4]oxazine derivatives can be achieved through various methods:
| Synthesis Method | Description | Yield |
|---|---|---|
| One-pot synthesis | Utilizes a combination of naphthol and amines under eco-friendly conditions | High yield reported |
| Copper-catalyzed coupling | Involves intramolecular C-O/C-C coupling reactions | Moderate yield with functional group tolerance |
| Green synthesis | Employs natural catalysts for environmentally friendly production | Improved yields with reduced environmental impact |
These methods highlight the versatility in synthesizing biologically active derivatives while adhering to sustainable practices.
Case Study 1: Anticancer Activity Assessment
A series of naphthoquinone derivatives were synthesized and evaluated for their anticancer activity against various cancer cell lines. The study revealed that specific derivatives had comparable IC50 values to established chemotherapeutic agents like 5-fluorouracil .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, several synthesized compounds were tested against a panel of bacteria and fungi. The results indicated that certain derivatives exhibited potent activity against Candida albicans and Staphylococcus aureus, demonstrating their potential as new antimicrobial agents .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2H-Naphtho[2,3-b][1,4]oxazine-2,3(4H)-dione, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The compound can be synthesized via benzyne-mediated cycloaddition using naphthoquinone derivatives as precursors. Key parameters include:
- Temperature : Reactions at 0–5°C minimize side reactions (e.g., oxidation) .
- Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency by stabilizing intermediates .
- Catalysts : Lewis acids (e.g., ZnCl₂) improve regioselectivity in cyclization steps .
One-pot condensation-cyclization strategies with formaldehyde and amines under solvent-free conditions have also achieved yields >75% .
Q. What analytical techniques are recommended for confirming the structural integrity of this compound?
- Methodological Answer : A multi-technique approach is advised:
- NMR Spectroscopy : ¹H/¹³C NMR to verify ring fusion patterns and substituent positions (e.g., δ 6.8–7.5 ppm for aromatic protons) .
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns consistent with the fused oxazine-dione system .
- X-ray Crystallography : Resolve crystallographic data to validate bond lengths and angles in the heterocyclic core .
Q. How should this compound be stored to ensure stability during experimental workflows?
- Methodological Answer :
- Storage Temperature : 2–8°C in airtight, light-resistant containers to prevent thermal degradation or photoisomerization .
- Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the oxazine ring .
Advanced Research Questions
Q. How can contradictions in proposed reaction mechanisms for synthesizing naphtho-oxazine derivatives be resolved?
- Methodological Answer : Mechanistic ambiguities (e.g., Diels-Alder vs. electron-transfer pathways) can be addressed via:
- Isotopic Labeling : Track ¹⁸O incorporation in dione groups to distinguish between intermediates .
- Computational Modeling : Density Functional Theory (DFT) simulations to compare activation energies of competing pathways .
- Kinetic Studies : Monitor reaction progress under varying temperatures/pH to identify rate-determining steps .
Q. What strategies are effective for designing bioactivity assays targeting this compound?
- Methodological Answer :
- Target Selection : Prioritize enzymes with quinone-binding pockets (e.g., NAD(P)H:quinone oxidoreductase) due to the dione moiety’s redox activity .
- Assay Conditions : Use anaerobic chambers to stabilize reduced intermediates during enzymatic assays .
- Cellular Models : Evaluate cytotoxicity in cancer cell lines (e.g., HepG2) with ROS-sensitive probes to link activity to oxidative stress pathways .
Q. What computational approaches are suitable for predicting the electronic properties of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
